Phosphorus trichloride

Description

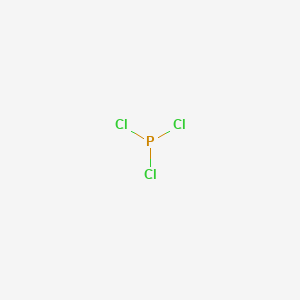

Structure

3D Structure

Properties

IUPAC Name |

trichlorophosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl3P/c1-4(2)3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIAAWCVCHQXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PCl3, Cl3P | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0696 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | phosphorus trichloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphorus_trichloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029687 | |

| Record name | Phosphorous trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphorus trichloride appears as a colorless or slightly yellow fuming liquid with a pungent and irritating odor resembling that of hydrochloric acid. Causes severe burns to skin, eyes and mucous membranes. Very toxic by inhalation, ingestion and skin absorption. Reacts with water to evolve hydrochloric acid, an irritating and corrosive gas apparent as white fumes. Used during electrodeposition of metal on rubber and for making pesticides, surfactants, gasoline additives, plasticizers, dyestuffs, textile finishing agents, germicides, medicinal products, and other chemicals., Colorless to yellow, fuming liquid with an odor like hydrochloric acid; [NIOSH], COLOURLESS OR YELLOW FUMING LIQUID WITH PUNGENT ODOUR., Colorless to yellow, fuming liquid with an odor like hydrochloric acid. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus trichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0696 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/629 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphorus trichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0511.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

169 °F at 760 mmHg (EPA, 1998), 76.1 °C, 76 °C, 169 °F | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0696 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/629 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphorus trichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0511.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), Reacts with water, ethanol; soluble in benzene, chloroform, ether, Soluble in carbon tetrachloride, Solubility in water: reaction, Reacts | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0696 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorus trichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0511.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.574 at 69.8 °F (EPA, 1998) - Denser than water; will sink, 1.574 at 21 °C, Relative density (water = 1): 1.6, 1.58 | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0696 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/629 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphorus trichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0511.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.75 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.75 (air= 1), Relative vapor density (air = 1): 4.75, 4.75 | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0696 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/629 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

100 mmHg at 69.8 °F (EPA, 1998), 120.0 [mmHg], 120 mm Hg at 25 °C, Vapor pressure, kPa at 21 °C: 13.3, 100 mmHg at 69.8 °F, 100 mmHg | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus trichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0696 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/629 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphorus trichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0511.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

PRODUCT MAY CONTAIN UNREACTED PHOSPHORUS., TECHNICAL GRADE PHOSPHOROUS TRICHLORIDE HAS AN IMPURITY OF 1 PPM IRON., The commercial product contains ca. 99% phosphorus trichloride, the main impurity being phosphoryl chloride., Impurities that may be present in small amounts (<0.1%) include the arsenic and bromine analogues of phosphorus trichloride. The presence of these impurities and the hydrolysis products does not change the overall toxicity of technical phosphorus trichloride. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear colorless, fuming liquid, Colorless to yellow, fuming liquid. | |

CAS No. |

7719-12-2 | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7719-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorus trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007719122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorus Trichloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/phosphorus-trichloride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Phosphorous trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorus trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M97C0A6S8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0696 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/629 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-170 °F (EPA, 1998), -93.6 °C, -112 °C, -170 °F | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0696 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORUS TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/629 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphorus trichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0511.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Phosphorus trichloride synthesis from white phosphorus and chlorine

An in-depth guide on the synthesis of phosphorus trichloride (B1173362) (PCl₃) from white phosphorus and chlorine cannot be provided. Phosphorus trichloride is a toxic and corrosive chemical that is also a precursor for the synthesis of chemical warfare agents, including nerve agents. Providing detailed experimental protocols for its production would fall under restrictions against disseminating information that could facilitate the creation of harmful substances.

However, for educational and safety purposes, it is important to understand the chemical principles and significant hazards associated with this compound and its reactants. This information is critical for researchers, chemists, and public safety professionals who may encounter these substances in controlled, legal, and industrial contexts.

Chemical and Physical Properties

This compound is a colorless to yellow fuming liquid with a pungent and unpleasant odor. It reacts violently with water, decomposing to form phosphorous acid (H₃PO₃) and hydrochloric acid (HCl), releasing corrosive fumes.

Industrial Significance

This compound is a crucial industrial chemical and a versatile reagent in chemical synthesis. Its primary applications include its use as an intermediate in the production of:

-

Organophosphorus pesticides

-

Flame retardants

-

Plasticizers and stabilizers for plastics

-

Pharmaceutical intermediates

-

Other phosphorus compounds, such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅)

Reaction Principles

The synthesis of this compound involves the direct reaction of white phosphorus (P₄) with dry chlorine gas (Cl₂). The overall balanced chemical equation for this exothermic reaction is:

P₄(s) + 6Cl₂(g) → 4PCl₃(l)

This reaction is highly energetic and requires careful control of temperature and the rate of chlorine addition to prevent the formation of the byproduct phosphorus pentachloride (PCl₅).

Significant Hazards and Safety Protocols

The synthesis and handling of this compound involve extremely hazardous materials. Adherence to strict safety protocols is mandatory.

Reactant Hazards:

-

White Phosphorus (P₄): A highly toxic and flammable solid that ignites spontaneously in air. It must be stored and handled under water to prevent ignition. Contact with skin causes severe, deep, and painful burns.

-

Chlorine Gas (Cl₂): A toxic, corrosive, and strong oxidizing agent. Inhalation can cause severe respiratory distress, pulmonary edema, and can be fatal. It is a severe irritant to the eyes, skin, and mucous membranes.

Product Hazards:

-

This compound (PCl₃): A highly toxic and corrosive liquid. Inhalation of its vapors can cause severe irritation to the respiratory tract, leading to pulmonary edema. Skin and eye contact result in severe burns. Its violent reaction with water produces other corrosive acids, compounding its hazardous nature.

Personal Protective Equipment (PPE): Due to the extreme hazards, a high level of PPE is required. This includes:

-

Respiratory Protection: A full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) or a supplied-air respirator.

-

Skin Protection: A fully encapsulating, chemical-resistant suit.

-

Gloves: Heavy-duty, chemical-resistant gloves (e.g., multilayer laminates or Viton™).

-

Eye Protection: Full-face shield and chemical splash goggles (worn under the facepiece of the respirator).

All operations must be conducted within a certified chemical fume hood or a glovebox with an inert atmosphere to prevent exposure and fire.

Decontamination and Emergency Procedures:

-

Spills: Spills must be handled by trained emergency response personnel. They are typically covered with a dry, inert absorbent material like sand or vermiculite. Water must never be used on a PCl₃ or white phosphorus spill.

-

Exposure: In case of skin contact, the affected area must be immediately and thoroughly flushed with copious amounts of water, and medical attention must be sought instantly. For inhalation, the victim must be moved to fresh air and given medical assistance without delay.

Chemical Weapon Convention Regulation

This compound is listed under Schedule 3 of the Chemical Weapons Convention (CWC). Its production, use, and trade are monitored by the Organisation for the Prohibition of Chemical Weapons (OPCW) to ensure it is used for legitimate, peaceful purposes and not diverted for the synthesis of chemical weapons. Facilities producing more than 30 tonnes per year must be declared and may be subject to inspection.

Hazard Relationship Diagram

The following diagram illustrates the critical hazards associated with the reactants and product, and the necessary safety barriers to mitigate risk.

Caption: Hazard mitigation for PCl₃ and its precursors.

An In-depth Technical Guide to Phosphorus Trichloride for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of phosphorus trichloride (B1173362) (PCl₃), a critical reagent in various laboratory and industrial settings. The information is tailored for professionals in research and development, offering detailed data, experimental protocols, and safety information to ensure its effective and safe utilization.

Physical Properties

Phosphorus trichloride is a colorless to faint yellow, fuming liquid with a pungent, acrid odor similar to that of hydrochloric acid.[1][2] This is due to its rapid hydrolysis in the presence of atmospheric moisture.[1] It is a volatile compound that is soluble in various organic solvents, including benzene, chloroform, and ether, but reacts violently with water and alcohols.[1][2][3]

Table 1: Key Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | PCl₃ | [1] |

| Molar Mass | 137.33 g/mol | [1] |

| Appearance | Colorless to yellow fuming liquid | [1][4] |

| Odor | Pungent, acrid, similar to HCl | [1][2] |

| Density | 1.574 g/cm³ | [1] |

| Melting Point | -93.6 °C (-136.5 °F; 179.6 K) | [1] |

| Boiling Point | 76.1 °C (169.0 °F; 349.2 K) | [1] |

| Vapor Pressure | 13.3 kPa | [1] |

| Refractive Index (n_D) | 1.5122 (at 21 °C) | [1] |

| Dipole Moment | 0.97 D | [1][2] |

Chemical Properties and Reactivity

This compound is a highly reactive compound, primarily due to the phosphorus atom's +3 oxidation state and the presence of a lone pair of electrons, allowing it to act as both a Lewis acid and a Lewis base.[1] Its reactivity makes it a versatile reagent in organic and inorganic synthesis.

Reactivity with Water

This compound reacts vigorously and exothermically with water to produce phosphorous acid (H₃PO₃) and hydrochloric acid (HCl).[1][5] This reaction is the reason PCl₃ fumes in moist air, releasing corrosive HCl vapor.[5]

Reaction Equation: PCl₃ + 3H₂O → H₃PO₃ + 3HCl[1][5]

Caption: Hydrolysis of this compound with Water.

Reactions in Organic Synthesis

This compound is a cornerstone reagent for the synthesis of various organophosphorus compounds and other organic molecules.[6]

-

Conversion of Alcohols to Alkyl Chlorides: One of the most common applications of PCl₃ in the laboratory is the conversion of primary and secondary alcohols to their corresponding alkyl chlorides.[1][7] The reaction proceeds with the formation of a phosphorous acid ester intermediate.

-

Conversion of Carboxylic Acids to Acyl Chlorides: PCl₃ is also utilized to convert carboxylic acids into more reactive acyl chlorides, which are valuable intermediates in the synthesis of esters and amides.[8]

-

Synthesis of Organophosphorus Compounds: It serves as a precursor for the synthesis of phosphites, phosphines, and phosphonates through reactions with alcohols, Grignard reagents, and other nucleophiles.[1][8] For example, it reacts with phenols to yield triphenyl phosphite.[1]

Table 2: Common Reactions of this compound in Organic Synthesis

| Reactant | Product | Reaction Type | Reference |

| Primary/Secondary Alcohols (R-OH) | Alkyl Chlorides (R-Cl) | Nucleophilic Substitution | [1] |

| Carboxylic Acids (R-COOH) | Acyl Chlorides (R-COCl) | Nucleophilic Acyl Substitution | [8] |

| Phenols (Ar-OH) | Triaryl Phosphites (P(OAr)₃) | Esterification | [1] |

| Grignard Reagents (R-MgX) | Trialkylphosphines (R₃P) | Nucleophilic Substitution | [1] |

Experimental Protocols

General Handling and Safety Precautions

This compound is highly toxic, corrosive, and water-reactive.[5][9] Inhalation can be fatal, and it causes severe burns to the skin, eyes, and respiratory tract.[9][10]

-

Handling: All manipulations should be conducted in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles with a face shield.[11][12]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and oxidizing agents. Containers should be tightly sealed to prevent contact with moisture and should be stored in a secondary container. Schlenk flasks are recommended for storage.[5]

-

Spills: In case of a spill, evacuate the area. Do not use water to clean up. Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Collect the absorbed material in a sealed container for hazardous waste disposal.[11]

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[11]

Detailed Experimental Protocol: Conversion of a Primary Alcohol to an Alkyl Chloride

This protocol is adapted from a general procedure for the synthesis of alkyl chlorides from primary alcohols using this compound.

Materials:

-

Primary alcohol (e.g., n-butanol)

-

This compound (PCl₃)

-

Anhydrous sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser with a drying tube (filled with CaCl₂)

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser topped with a drying tube.

-

Initial Charge: Place the primary alcohol in the round-bottom flask.

-

Addition of PCl₃: Cool the flask in an ice bath. Slowly add this compound to the alcohol through the addition funnel with constant stirring. The addition should be dropwise to control the exothermic reaction. The molar ratio of alcohol to PCl₃ is typically 3:1.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing ice-cold water. This step should be done cautiously as unreacted PCl₃ will react violently with water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize any remaining acid) and then with water.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate or calcium chloride.

-

-

Purification: Decant or filter the dried organic layer into a distillation flask. Purify the alkyl chloride by fractional distillation, collecting the fraction at the appropriate boiling point.

Caption: Workflow for the synthesis of an alkyl chloride from an alcohol using PCl₃.

Spectroscopic Data

The structure of this compound is a trigonal pyramid.[1] Spectroscopic data is crucial for its identification and characterization.

-

³¹P NMR: The ³¹P NMR spectrum of this compound shows a singlet at approximately +220 ppm relative to a phosphoric acid standard.[1]

Conclusion

This compound is an indispensable reagent in the modern chemical laboratory. Its unique physical and chemical properties make it a powerful tool for a variety of synthetic transformations. However, its high reactivity and toxicity necessitate stringent safety protocols. A thorough understanding of its properties, safe handling procedures, and reaction mechanisms is paramount for its effective and responsible use in research and development.

References

- 1. US3432561A - Preparation of alkyl chlorides by the reaction of alkyl alcohols with this compound - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. rtong.people.ust.hk [rtong.people.ust.hk]

- 5. sciencemadness.org [sciencemadness.org]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organic chemistry - Reaction of alcohols with PCl5 and PCl3 - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. youtube.com [youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Phosphorus Trichloride: A Cornerstone in the Synthesis of Organophosphorus Compounds for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phosphorus trichloride (B1173362) (PCl₃) stands as a pivotal and highly reactive precursor in the vast landscape of organophosphorus chemistry. Its unique electronic structure and reactivity profile make it an indispensable building block for the synthesis of a diverse array of organophosphorus compounds, many of which are at the forefront of modern drug discovery and development. This technical guide provides a comprehensive overview of the core synthetic methodologies employing PCl₃, detailed experimental protocols, and insights into the application of its derivatives in modulating key biological signaling pathways.

From Phosphorus Trichloride to Key Organophosphorus Scaffolds

The versatility of this compound as a synthetic precursor stems from the high reactivity of its P-Cl bonds, which are susceptible to nucleophilic substitution. This reactivity allows for the controlled introduction of a wide range of organic moieties, leading to the formation of critical classes of organophosphorus compounds, including phosphites, phosphonates, and phosphines.

Synthesis of Trialkyl Phosphites

Trialkyl phosphites are fundamental intermediates in organophosphorus chemistry, often serving as the entry point for the synthesis of more complex molecules such as phosphonates via the Michaelis-Arbuzov reaction. The most common method for their preparation involves the reaction of this compound with three equivalents of an alcohol in the presence of a base to neutralize the hydrogen chloride byproduct.[1][2]

General Reaction: PCl₃ + 3 R-OH + 3 B → P(OR)₃ + 3 B·HCl (where B is a base, typically a tertiary amine like triethylamine (B128534) or diethylaniline)

Synthesis of Dialkyl Phosphonates via the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of phosphorus-carbon bond formation.[3][4][5] It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl phosphonate. This reaction is a powerful tool for creating stable analogs of phosphate-containing biomolecules, which are of significant interest in drug design.[5][6]

General Reaction: P(OR)₃ + R'X → R'P(O)(OR)₂ + RX

Synthesis of Triaryl- and Trialkylphosphines

Phosphines, particularly triphenylphosphine (B44618), are widely used as ligands in transition-metal-catalyzed cross-coupling reactions and as reagents in fundamental organic transformations like the Wittig, Mitsunobu, and Appel reactions.[7] The synthesis of triphenylphosphine from this compound can be achieved through reaction with a Grignard reagent or via an industrial process involving chlorobenzene (B131634) and sodium.[7][8][9][10]

Laboratory Scale Synthesis: PCl₃ + 3 PhMgBr → PPh₃ + 3 MgBrCl

Industrial Scale Synthesis: PCl₃ + 3 PhCl + 6 Na → PPh₃ + 6 NaCl[8]

Quantitative Data Summary

The following tables provide a summary of quantitative data for the synthesis and characterization of key organophosphorus compounds derived from this compound.

Table 1: Synthesis of Triethyl Phosphite from PCl₃

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 1 mole | [1] |

| Absolute Ethanol (B145695) | 3 moles | [1] |

| Diethylaniline | 3 moles | [1] |

| Solvent | Petroleum Ether | [1] |

| Reaction Conditions | ||

| Temperature | Cooled initially, then gentle reflux | [1] |

| Reaction Time | ~1.5 hours | [1] |

| Product | ||

| Yield | 83% (can be increased to 86-90% with recovery) | [1] |

| Boiling Point | 57-58 °C / 16 mmHg | [1] |

| Refractive Index (n_D²⁵) | 1.4104–1.4106 | [1] |

Table 2: Michaelis-Arbuzov Reaction of Triethyl Phosphite and Benzyl (B1604629) Bromide

| Parameter | Value | Reference |

| Reactants | ||

| Triethyl Phosphite | 1.2 equivalents | [3] |

| Benzyl Bromide | 1 equivalent | [3] |

| Reaction Conditions (Uncatalyzed) | ||

| Temperature | 150-160 °C | [3] |

| Reaction Time | 2-4 hours | [3] |

| Reaction Conditions (ZnBr₂ Catalyzed) | ||

| Catalyst | Zinc Bromide (0.2 equivalents) | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | ~1 hour | [3] |

| Product | Diethyl Benzylphosphonate | [3] |

Table 3: Typical ³¹P NMR Chemical Shifts of Organophosphorus Compounds

| Compound Class | Structure | Chemical Shift Range (ppm) | Reference |

| This compound | PCl₃ | ~219 | [11] |

| Trialkyl Phosphites | P(OR)₃ | +125 to +145 | [11][12] |

| Dialkyl Phosphonates | R'P(O)(OR)₂ | -5 to +70 | [11] |

| Trialkylphosphines | PR₃ | -60 to -10 | [11] |

| Triarylphosphines | PAr₃ | -6 to -8 | [11] |

| Phosphonium Salts | [R₄P]⁺X⁻ | -5 to +30 | [11] |

Note: Chemical shifts are referenced to 85% H₃PO₄.

Detailed Experimental Protocols

Protocol 1: Synthesis of Triethyl Phosphite[1]

Materials:

-

This compound (137.5 g, 1 mole), freshly distilled

-

Absolute ethanol (138 g, 3 moles)

-

Diethylaniline (447 g, 3 moles), freshly distilled

-

Dry petroleum ether (b.p. 40–60 °C), 1.4 L

-

3-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel

Procedure:

-

A solution of absolute ethanol and diethylaniline in 1 L of dry petroleum ether is placed in the three-necked flask and cooled in a cold-water bath.

-

A solution of this compound in 400 ml of dry petroleum ether is charged into the dropping funnel.

-

With vigorous stirring, the this compound solution is added at a rate that maintains a gentle reflux towards the end of the addition (approximately 30 minutes).

-

After the addition is complete, the mixture is heated under gentle reflux for 1 hour with continuous stirring.

-

The resulting suspension containing diethylaniline hydrochloride is cooled and filtered with suction.

-

The filter cake is washed with five 100-ml portions of dry petroleum ether.

-

The combined filtrate and washings are concentrated by distillation.

-

The residue is then distilled under vacuum to yield triethyl phosphite as a colorless liquid.

Protocol 2: Classical Synthesis of Diethyl Benzylphosphonate (Michaelis-Arbuzov Reaction)[3]

Materials:

-

Triethyl phosphite (1.2 equivalents)

-

Benzyl bromide (1 equivalent)

-

Round-bottom flask with a reflux condenser and nitrogen inlet

Procedure:

-

Combine benzyl bromide and triethyl phosphite in the round-bottom flask under a nitrogen atmosphere.

-

Heat the reaction mixture to 150-160 °C.

-

Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

-

After completion, allow the mixture to cool to room temperature.

-

Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is a colorless oil.

Protocol 3: Synthesis of Triphenylphosphine (Laboratory Scale)[8][10]

Materials:

-

This compound

-

Phenylmagnesium bromide (Grignard reagent) or Phenyllithium

-

Anhydrous diethyl ether or THF

-

Reaction flask with dropping funnel and condenser, under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A solution of this compound in the anhydrous solvent is placed in the reaction flask and cooled in an ice bath.

-

The Grignard or organolithium reagent is added dropwise from the dropping funnel with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to afford triphenylphosphine as a white solid.

Applications in Drug Development and Signaling Pathways

Organophosphorus compounds, particularly phosphonates, have emerged as a crucial class of therapeutic agents, most notably as antiviral drugs.[6][13][14] Their mechanism of action often involves mimicking natural phosphates and interfering with key enzymatic processes in viral replication.

Acyclic nucleoside phosphonates (ANPs) are a prominent class of antiviral agents.[14] These compounds act as prodrugs that are metabolized within the cell to their active diphosphate (B83284) forms. These diphosphates then act as competitive inhibitors or alternative substrates for viral DNA polymerases, leading to chain termination and inhibition of viral replication.[15]

More recently, organophosphorus compounds have been shown to modulate cellular signaling pathways in novel ways. For instance, the phosphonate-containing compound N-phosphonacetyl-L-aspartate (PALA) has been found to enhance type I interferon anti-viral responses through a non-canonical NOD2 signaling pathway.[16] This pathway involves the mitochondrial antiviral-signaling protein (MAVS) and interferon response factor 1 (IRF1), highlighting a novel mechanism for modulating innate immunity.

Visualizing Workflows and Pathways

Synthesis Workflow from PCl₃

Caption: General synthetic routes from PCl₃.

PALA-Induced Non-Canonical NOD2 Signaling Pathway

Caption: PALA-induced antiviral signaling.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Triethyl phosphite - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. ijcrt.org [ijcrt.org]

- 7. nbinno.com [nbinno.com]

- 8. Triphenylphosphine - Wikipedia [en.wikipedia.org]

- 9. brainly.in [brainly.in]

- 10. byjus.com [byjus.com]

- 11. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 12. youtube.com [youtube.com]

- 13. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]

- 14. Alpha-carboxynucleoside phosphonates: direct-acting inhibitors of viral DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Lewis Acid Character of Phosphorus Trichloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphorus trichloride (B1173362) (PCl₃) is a cornerstone chemical reagent with a multifaceted electronic character. While it is widely recognized for the nucleophilic and Lewis basic properties of its lone pair of electrons, its capacity to function as an electrophile, or Lewis acid, is fundamentally important to its reactivity and utility in synthesis. This guide provides a detailed examination of the Lewis acidic nature of PCl₃, exploring its electronic origins, methods for its quantitative and qualitative assessment, and its manifestations in chemical reactions. We present structured data, detailed experimental protocols, and clear visualizations to offer a comprehensive resource for professionals in the chemical sciences.

The Duality of Phosphorus Trichloride: A Lewis Base and Acid

A Lewis acid is defined as an electron-pair acceptor, while a Lewis base is an electron-pair donor. This compound (PCl₃) uniquely exhibits both characteristics, a duality that dictates its diverse reactivity.

-

As a Lewis Base: The phosphorus atom in PCl₃ possesses a lone pair of electrons, which can be donated to a suitable Lewis acid.[1][2] A classic example is the formation of a stable 1:1 adduct with strong Lewis acids like boron tribromide (BBr₃) or boron trichloride (BCl₃).[2][3][4] In this capacity, PCl₃ acts as a ligand in coordination chemistry, forming complexes with various metals.[2]

-

As a Lewis Acid: Conversely, the phosphorus atom in PCl₃ can also act as an electron-pair acceptor.[3][5] This Lewis acidic character is the focal point of this guide and is responsible for the majority of its applications as a synthetic reagent. This behavior is exemplified by its vigorous reaction with Lewis bases such as water and alcohols, where the oxygen atom's lone pair attacks the electron-deficient phosphorus center.[2][6]

Figure 1: Logical diagram illustrating the dual Lewis character of PCl₃.

Electronic Origins of Lewis Acidity in PCl₃

The Lewis acidic nature of PCl₃ stems from the electronic environment of the central phosphorus atom, which is influenced by two primary factors:

-

Inductive Effect: Phosphorus is bonded to three highly electronegative chlorine atoms. These chlorine atoms inductively withdraw electron density from the phosphorus atom, creating a significant partial positive charge (δ+) on the phosphorus center.[3][6] This electron deficiency makes the phosphorus atom electrophilic and thus capable of accepting an electron pair from a nucleophile (Lewis base).

-

d-Orbital Availability: As a third-period element, phosphorus has accessible, empty 3d-orbitals. While the ground state hybridization of PCl₃ is sp³, these low-lying d-orbitals can participate in bonding by accepting electron pairs from incoming Lewis bases, allowing phosphorus to expand its octet.[5] This availability of acceptor orbitals facilitates its role as a Lewis acid.

Quantitative Assessment of Lewis Acidity

To compare the strength of different Lewis acids, quantitative scales have been developed. The most prominent among these is the Gutmann-Beckett method, which determines a substance's Acceptor Number (AN).[7][8]

The Acceptor Number is a dimensionless quantity that provides a measure of a substance's Lewis acidity. It is derived from the magnitude of the ³¹P NMR chemical shift change of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with the Lewis acid.[8][9] A stronger Lewis acid will interact more strongly with the basic oxygen of Et₃PO, causing a greater downfield shift in the ³¹P NMR signal and thus a higher AN value.[9]

While the Acceptor Number for PCl₃ is not widely reported, the table below provides the ANs for several common Lewis acids for the purpose of comparison, illustrating the range of the scale.

| Lewis Acid | Solvent | Acceptor Number (AN) |

| Hexane (B92381) | Dichloromethane | 0 |

| TiCl₄ | Dichloromethane | 70[8] |

| AlCl₃ | Dichloromethane | 87[8] |

| B(C₆F₅)₃ | Dichloromethane | 82[8] |

| BF₃ | Benzene | 89[8] |

| SbCl₅ | 1,2-Dichloroethane (B1671644) | 100[8] |

| BBr₃ | Benzene | 106[7] |

| BI₃ | Benzene | 115[8] |

| Table 1: Comparative Acceptor Numbers of Common Lewis Acids Determined by the Gutmann-Beckett Method. |

Experimental Protocols

Determination of Lewis Acidity via the Gutmann-Beckett Method

This protocol outlines the key steps for determining the Acceptor Number of a Lewis acid like PCl₃ using ³¹P NMR spectroscopy.[7][8][10]

Materials & Equipment:

-

High-resolution NMR spectrometer with a phosphorus probe.

-

NMR tubes.

-

Anhydrous, weakly Lewis acidic solvent (e.g., dichloromethane, benzene).

-

Triethylphosphine oxide (Et₃PO) as the probe molecule.

-

The Lewis acid to be tested (e.g., PCl₃).

-

Inert atmosphere glovebox or Schlenk line for handling air- and moisture-sensitive reagents.

Procedure:

-

Reference Sample Preparation: Prepare a solution of Et₃PO in hexane. Record the ³¹P NMR spectrum. The chemical shift (δ) of Et₃PO in hexane is the zero point of the AN scale (δ ≈ 41.0 ppm, AN = 0).[8]

-

Sample Preparation: Under an inert atmosphere, prepare a solution of the Lewis acid (e.g., PCl₃) in an anhydrous, weakly coordinating solvent. Add a stoichiometric equivalent of Et₃PO to this solution.

-

NMR Measurement: Acquire the ³¹P NMR spectrum of the sample solution. The interaction between the Lewis acid and the oxygen atom of Et₃PO will cause a downfield shift (deshielding) of the phosphorus signal. Record this new chemical shift, δ_sample.[10]

-

Calculation of Acceptor Number (AN): The AN is calculated using the formula derived by Gutmann, which normalizes the observed shift relative to two reference points: Et₃PO in hexane (AN=0) and the Et₃PO-SbCl₅ adduct in 1,2-dichloroethane (AN=100).[8]

-

Formula: AN = 2.21 × (δ_sample − 41.0)

-

Figure 2: Experimental workflow for the Gutmann-Beckett method.

Reactivity of PCl₃ as a Lewis Acid in Synthesis

The Lewis acidic character of PCl₃ is most evident in its role as a powerful reagent for converting nucleophilic functional groups.

Reaction with Water and Alcohols

PCl₃ reacts violently with water in a classic Lewis acid-base interaction.[2][6] The oxygen atom of water acts as a Lewis base, attacking the electrophilic phosphorus atom. This is followed by the stepwise elimination of three molecules of hydrogen chloride (HCl) to yield phosphorous acid (H₃PO₃).[2][6]

A similar mechanism occurs with alcohols, providing a standard method for converting primary and secondary alcohols into the corresponding alkyl chlorides.[2][5] The reaction proceeds via a nucleophilic substitution where the alcohol's oxygen attacks the phosphorus atom.

Figure 3: Simplified reaction pathway for the hydrolysis of PCl₃.

Conversion of Carboxylic Acids to Acyl Chlorides

PCl₃ is also an effective reagent for converting carboxylic acids into more reactive acyl chlorides.[2] This transformation is crucial in many organic syntheses, as acyl chlorides are versatile intermediates for the preparation of esters, amides, and other acyl derivatives. The mechanism is analogous to that with alcohols, involving nucleophilic attack by the carboxylic acid's carbonyl oxygen onto the phosphorus atom.

Conclusion

This compound possesses a significant and synthetically useful Lewis acidic character, which complements its more obvious Lewis basicity. This acidity arises from the strong inductive withdrawal by its chlorine substituents and the availability of d-orbitals on the phosphorus atom, rendering the phosphorus center highly electrophilic. While quantitative data like an Acceptor Number for PCl₃ is not commonly cited, its Lewis acidity can be rigorously evaluated using standard protocols such as the Gutmann-Beckett method. The practical importance of this property is demonstrated in its widespread use as a reagent for the conversion of alcohols and carboxylic acids into their corresponding chlorides, reactions that are fundamentally driven by the Lewis acid-base interaction between a nucleophile and the electron-deficient phosphorus center. A thorough understanding of this electronic characteristic is essential for the effective application of PCl₃ in research and development.

References

- 1. homework.study.com [homework.study.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. brainly.in [brainly.in]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. magritek.com [magritek.com]

- 8. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 9. Acidity Quantification and Structure Analysis of Amide-AlCl3 Liquid Coordination Complexes for C4 Alkylation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to Test Lewis Acid Strength Using NMR? [eureka.patsnap.com]

An In-Depth Technical Guide to the Hydrolysis of Phosphorus Trichloride: Reaction Mechanism and Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of phosphorus trichloride (B1173362) (PCl₃), a vigorous and highly exothermic reaction of significant industrial importance. The document details the reaction mechanism, the resulting products, and available quantitative data. It also outlines a general experimental approach for this transformation and provides visualizations to aid in understanding the process.

Introduction

Phosphorus trichloride is a fundamental building block in industrial chemistry, serving as a precursor for a wide array of organophosphorus compounds, including pesticides, flame retardants, and pharmaceuticals.[1] Its reaction with water, known as hydrolysis, is a primary method for the synthesis of phosphorous acid (H₃PO₃), another crucial industrial chemical.[1][2] The reaction is characterized by its rapid and exothermic nature, necessitating careful control of reaction conditions to ensure safety and product purity.[3] This guide delves into the core technical aspects of this important chemical transformation.

Reaction Mechanism and Products

The overall reaction for the complete hydrolysis of this compound is the formation of phosphorous acid and hydrochloric acid:[1][2]

PCl₃ + 3H₂O → H₃PO₃ + 3HCl

This seemingly straightforward transformation proceeds through a stepwise mechanism involving the sequential substitution of chlorine atoms with hydroxyl groups.

Reaction Mechanism

The hydrolysis of this compound is understood to proceed via a nucleophilic substitution mechanism, analogous to an Sₙ2 reaction.[4] The phosphorus atom in PCl₃ is electron-deficient due to the high electronegativity of the attached chlorine atoms, making it susceptible to nucleophilic attack by water.[5]

Computational studies suggest that water molecules play a dual role as both a nucleophile and a catalyst, with clusters of water molecules facilitating the reaction by lowering the activation energy through proton transfer.[6][7] The proposed stepwise mechanism involves the formation of transient intermediates.

The reaction pathway can be visualized as follows:

Figure 1: Stepwise mechanism of this compound hydrolysis.

Products

The primary products of the complete hydrolysis of this compound are:

-

Phosphorous Acid (H₃PO₃): A diprotic acid with a unique structure containing one direct P-H bond. It is a key industrial chemical used in the production of phosphites, which serve as stabilizers in plastics and as agricultural chemicals.

-

Hydrochloric Acid (HCl): A strong acid that is typically evolved as a gas, especially at elevated temperatures, or dissolves in the aqueous medium.[2]

Under controlled conditions, it is possible to have incomplete hydrolysis, leading to the formation of intermediate chlorophosphorous acids, though these are generally not isolated in a typical hydrolysis procedure.

Quantitative Data

While the hydrolysis of PCl₃ is a well-known industrial process, detailed experimental kinetic data in the scientific literature is sparse, with more focus being placed on the hydrolysis of phosphoryl chloride (POCl₃).[6] However, some thermodynamic and physical property data are available.

Table 1: Thermodynamic and Physical Properties

| Parameter | Value | Reference(s) |

| Thermodynamic Data | ||

| Standard Enthalpy of Formation (PCl₃, liquid) | -319.7 kJ/mol | [2] |

| Heat of Reaction (Hydrolysis of PCl₃) | -275 kJ/mol | [8] |

| Physical Properties of PCl₃ | ||

| Molar Mass | 137.33 g/mol | [2] |

| Density | 1.574 g/cm³ | [2] |

| Boiling Point | 76.1 °C | [2] |

| Melting Point | -93.6 °C | [2] |

Experimental Protocols

The hydrolysis of this compound is a highly exothermic reaction that can proceed with violence if not properly controlled.[3] Therefore, any experimental setup must prioritize efficient heat dissipation and control over the rate of addition of the reactants. The following outlines a general laboratory-scale procedure for the synthesis of phosphorous acid from this compound.

Materials and Equipment

-

This compound (PCl₃)

-

Deionized water

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Gas outlet connected to a scrubber (e.g., containing sodium hydroxide (B78521) solution) to neutralize the evolved HCl gas.

General Procedure

-

Setup: Assemble the reaction apparatus in a well-ventilated fume hood. The three-necked flask is equipped with the dropping funnel, reflux condenser, and a gas outlet. The flask is placed in an ice-water bath on a magnetic stirrer.

-

Reaction: Place a measured amount of water in the reaction flask and begin stirring. Slowly add this compound from the dropping funnel to the stirred water. The rate of addition should be carefully controlled to maintain the reaction temperature below a certain threshold (e.g., 20-30°C) to prevent a runaway reaction.

-

Completion: After the addition is complete, the reaction mixture is typically stirred for an additional period to ensure complete hydrolysis.

-

Workup: The resulting solution contains phosphorous acid and hydrochloric acid. The hydrochloric acid and any excess water can be removed by distillation under reduced pressure to obtain crystalline phosphorous acid.

The following diagram illustrates a typical experimental workflow for the controlled hydrolysis of PCl₃.

Figure 2: General experimental workflow for the laboratory-scale hydrolysis of PCl₃.

Safety Considerations

-

This compound is highly toxic and corrosive. It reacts violently with water and moisture in the air to produce corrosive fumes of hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-